3,3-Dimethylcycloheptanone

Description

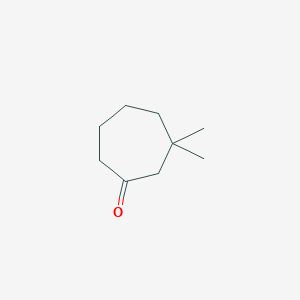

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

3,3-dimethylcycloheptan-1-one |

InChI |

InChI=1S/C9H16O/c1-9(2)6-4-3-5-8(10)7-9/h3-7H2,1-2H3 |

InChI Key |

RQSOYFCJVXBPSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC(=O)C1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethylcycloheptanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylcycloheptanone is a cyclic ketone with a seven-membered ring system. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its structure, predicted physicochemical properties, and expected spectroscopic characteristics. Furthermore, it outlines a plausible synthetic approach and general experimental workflows for its characterization. This document aims to serve as a foundational resource for researchers interested in the synthesis, analysis, and potential applications of substituted cycloheptanones.

Chemical Structure and Properties

This compound is a derivative of cycloheptanone (B156872) with two methyl groups geminally substituted at the third carbon atom relative to the carbonyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₆O | - |

| Molecular Weight | 140.22 g/mol | Calculated |

| CAS Number | Not assigned | - |

Predicted Spectroscopic Data

Due to a lack of specific experimental spectra for this compound, the following characteristics are predicted based on the analysis of analogous structures, such as cycloheptanone and other substituted cyclic ketones.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl protons and the methylene (B1212753) protons of the cycloheptane (B1346806) ring. The gem-dimethyl groups will likely appear as a singlet, while the methylene protons will exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH ₃)₂ | ~1.0 | s | 6H |

| Ring -CH ₂- | 1.5 - 2.5 | m | 10H |

¹³C NMR Spectroscopy

The carbon NMR spectrum should display signals corresponding to the carbonyl carbon, the quaternary carbon bearing the methyl groups, the methyl carbons, and the methylene carbons of the ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C =O | ~210 |

| -C (CH₃)₂ | ~40 |

| -C(C H₃)₂ | ~25 |

| Ring -C H₂- | 20 - 50 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | ~1700 | Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 140. Common fragmentation patterns for cyclic ketones would involve alpha-cleavage and McLafferty rearrangement, leading to characteristic fragment ions.

Experimental Protocols

Proposed Synthesis: Tiffeneau-Demjanov Ring Expansion

A potential synthesis could involve the Tiffeneau-Demjanov ring expansion of a suitably substituted cyclohexanone (B45756).

Workflow for Proposed Synthesis:

Caption: Proposed synthesis of this compound.

Methodology:

-

Cyanohydrin Formation: 2,2-Dimethylcyclohexanone is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a cyanide salt (e.g., KCN) and a phase-transfer catalyst (e.g., 18-crown-6), to form the corresponding cyanohydrin.

-

Reduction: The nitrile group of the cyanohydrin is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield an amino alcohol.

-

Diazotization and Ring Expansion: The resulting amino alcohol is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl). This forms an unstable diazonium salt, which undergoes a concerted loss of nitrogen and a 1,2-alkyl shift, leading to the expansion of the six-membered ring to a seven-membered ring, yielding this compound.

Biological Activity and Signaling Pathways

Currently, there is no published research on the biological activity or the involvement of this compound in any signaling pathways. The study of such properties would represent a novel area of investigation. A general workflow for screening the biological activity of a novel compound is presented below.

Caption: General workflow for biological activity screening.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides a theoretical framework for its properties and synthesis, based on established chemical principles. Further experimental investigation is required to validate these predictions and to explore the potential applications of this compound in various scientific fields, including medicinal chemistry and materials science. The detailed protocols and predictive data herein offer a starting point for researchers embarking on the study of this and related substituted cycloheptanones.

Synthesis of 3,3-Dimethylcycloheptanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,3-dimethylcycloheptanone, a valuable carbocyclic ketone intermediate in the development of fine chemicals and pharmaceuticals. The synthesis of this seven-membered ring structure is principally achieved through the one-carbon ring expansion of its six-membered precursor, 3,3-dimethylcyclohexanone (B1346601). Two main strategies for this homologation are detailed: the Tiffeneau-Demjanov rearrangement and the use of diazomethane (B1218177) or its derivatives. This document outlines the theoretical basis, experimental protocols, and comparative data for these methodologies.

Overview of Synthetic Strategies

The synthesis of this compound predominantly relies on the initial preparation of 3,3-dimethylcyclohexanone, which is readily accessible from commercial starting materials. The subsequent and crucial step involves the expansion of the cyclohexanone (B45756) ring by one carbon atom. The two most established methods for this transformation are:

-

Tiffeneau-Demjanov Rearrangement: A classic method involving the conversion of the ketone to a β-amino alcohol, which upon treatment with nitrous acid, undergoes a rearrangement to the homologous ketone.

-

Diazomethane-based Ring Expansion: A direct approach where the ketone reacts with diazomethane or a safer alternative like trimethylsilyldiazomethane (B103560), often in the presence of a Lewis acid catalyst, to yield the ring-expanded product.

Synthesis of the Precursor: 3,3-Dimethylcyclohexanone

The common precursor, 3,3-dimethylcyclohexanone, can be synthesized through various routes, with the hydrogenation of dimedone being a prevalent and high-yielding method.

Hydrogenation of Dimedone

Dimedone (5,5-dimethylcyclohexane-1,3-dione) can be selectively hydrogenated to afford 3,3-dimethylcyclohexanone. This process is typically carried out using a noble metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

Experimental Protocol: Hydrogenation of Dimedone

-

Materials: Dimedone, 5% Palladium on Carbon (Pd/C), Isopropanol (B130326), p-Toluenesulfonic acid (optional).

-

Apparatus: A high-pressure autoclave (e.g., Parr hydrogenator).

-

Procedure:

-

In a suitable autoclave vessel, a mixture of dimedone (e.g., 65 g), 5% Pd/C (e.g., 9.26 g), and isopropanol (e.g., 146 mL) is prepared. A catalytic amount of p-toluenesulfonic acid can be added to facilitate the reaction.[1]

-

The autoclave is sealed and purged several times with nitrogen gas before being pressurized with hydrogen gas (e.g., 5 bara).

-

The reaction mixture is stirred and heated (e.g., to 85°C) under hydrogen pressure for a specified duration (e.g., 1 hour and 40 minutes).[1]

-

Upon completion, the autoclave is cooled, and the pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield crude 3,3-dimethylcyclohexanone.

-

Purification can be achieved by distillation.

-

| Parameter | Value | Reference |

| Starting Material | Dimedone | [1][2] |

| Catalyst | 5% Pd/C | [1][3] |

| Solvent | Isopropanol / Methanol | [1][2] |

| Temperature | 85°C | [2] |

| Pressure | 2 - 10 bara H₂ | [2] |

| Yield | Up to 98% | [2] |

Ring Expansion Pathways to this compound

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement provides a reliable method for the one-carbon homologation of cyclic ketones.[4][5][6] The overall process involves two main steps: the formation of a β-amino alcohol from 3,3-dimethylcyclohexanone, followed by the diazotization-induced rearrangement.

Step 1: Synthesis of 1-(aminomethyl)-3,3-dimethylcyclohexanol (B1372448)

The precursor for the rearrangement is the corresponding 1-(aminomethyl)-3,3-dimethylcyclohexanol. This intermediate is synthesized from 3,3-dimethylcyclohexanone via the Strecker synthesis of the corresponding α-amino nitrile followed by reduction, or through the formation of a cyanohydrin and subsequent reduction of the nitrile group.

Experimental Protocol: Formation of 1-(aminomethyl)-3,3-dimethylcyclohexanol (General Procedure)

-

Materials: 3,3-dimethylcyclohexanone, Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN), Ammonium chloride (NH₄Cl) or a primary amine, a reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation), appropriate solvents (e.g., ethanol, diethyl ether).

-

Procedure (via Cyanohydrin):

-

3,3-dimethylcyclohexanone is reacted with a cyanide source, such as NaCN in the presence of an acid, to form the corresponding cyanohydrin.

-

The resulting cyanohydrin is then reduced, typically using a powerful reducing agent like LiAlH₄ in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), to yield 1-(aminomethyl)-3,3-dimethylcyclohexanol.[7]

-

Careful workup and purification are required to isolate the amino alcohol.

-

Step 2: Ring Expansion to this compound

The isolated 1-(aminomethyl)-3,3-dimethylcyclohexanol is then subjected to diazotization using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which triggers the ring-expanding rearrangement.[8][9]

Experimental Protocol: Tiffeneau-Demjanov Rearrangement

-

Materials: 1-(aminomethyl)-3,3-dimethylcyclohexanol, Sodium nitrite (NaNO₂), a strong acid (e.g., Hydrochloric acid (HCl) or Acetic acid), water, and an organic solvent for extraction (e.g., diethyl ether).

-

Procedure:

-

1-(aminomethyl)-3,3-dimethylcyclohexanol is dissolved in an aqueous acidic solution (e.g., dilute HCl or acetic acid) and cooled to 0-5°C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the stirred solution of the amino alcohol, maintaining the low temperature. The addition is continued until a persistent blue color is observed with starch-iodide paper, indicating an excess of nitrous acid.

-

The reaction mixture is stirred at low temperature for a period, and then allowed to warm to room temperature.

-

The product, this compound, is extracted with an organic solvent.

-

The organic extracts are combined, washed with a mild base (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

The crude product is then purified by distillation or column chromatography.

-

| Parameter | General Conditions | Reference |

| Starting Material | 1-(aminomethyl)-3,3-dimethylcyclohexanol | [5] |

| Reagents | NaNO₂, HCl or Acetic Acid | [8] |

| Temperature | 0-5°C | [8] |

| Solvent | Water | [8] |

| Product | This compound | [5] |

Logical Pathway for Tiffeneau-Demjanov Synthesis

Ring Expansion with Diazomethane or Trimethylsilyldiazomethane

A more direct route to this compound from 3,3-dimethylcyclohexanone involves the use of diazomethane (CH₂N₂) or its safer, more stable analog, trimethylsilyldiazomethane (TMSCHN₂).[10][11] This reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).

Experimental Protocol: Ring Expansion with Trimethylsilyldiazomethane

-

Materials: 3,3-dimethylcyclohexanone, Trimethylsilyldiazomethane (solution in hexanes or diethyl ether), Boron trifluoride etherate (BF₃·OEt₂), anhydrous solvent (e.g., dichloromethane).

-

Apparatus: Flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

3,3-dimethylcyclohexanone is dissolved in an anhydrous solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere and cooled to a low temperature (e.g., -78°C).

-

A catalytic amount of BF₃·OEt₂ is added to the solution.

-

A solution of trimethylsilyldiazomethane is then added dropwise to the reaction mixture, maintaining the low temperature.

-

The reaction is monitored by a suitable technique (e.g., TLC or GC) for the consumption of the starting material.

-

Upon completion, the reaction is carefully quenched, for instance, by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated.

-

The resulting crude product is purified by distillation or column chromatography to afford this compound.

-

| Parameter | General Conditions | Reference |

| Starting Material | 3,3-Dimethylcyclohexanone | [10] |

| Reagent | Trimethylsilyldiazomethane | [10] |

| Catalyst | Boron trifluoride etherate (BF₃·OEt₂) | [10][11] |

| Solvent | Dichloromethane | [12] |

| Temperature | -78°C to 0°C | [12] |

| Product | This compound | [10] |

Workflow for Diazomethane-based Ring Expansion

Comparative Analysis of Synthesis Pathways

| Feature | Tiffeneau-Demjanov Rearrangement | Diazomethane/TMSCHN₂ Ring Expansion |

| Number of Steps | Multi-step (ketone -> amino alcohol -> ketone) | Typically one-step from the ketone |

| Reagent Handling | Involves handling of cyanides and generation of nitrous acid in situ. | Requires handling of highly toxic and potentially explosive diazomethane or its safer but still reactive analog, TMSCHN₂. |

| Reaction Conditions | Generally mild conditions for the rearrangement step (0-5°C). | Often requires cryogenic temperatures (-78°C) and strictly anhydrous conditions. |

| Byproducts | Can produce isomeric ketones and elimination products. | Can also lead to epoxide formation as a byproduct. |

| Scalability | Can be suitable for larger scale synthesis with appropriate safety measures. | Often preferred for smaller scale laboratory syntheses due to the hazards associated with diazomethane. |

Conclusion

The synthesis of this compound is most practically achieved through the ring expansion of 3,3-dimethylcyclohexanone. Both the Tiffeneau-Demjanov rearrangement and diazomethane-based methods are effective for this transformation. The choice of method will depend on the specific requirements of the synthesis, including the desired scale, available equipment, and safety considerations. The Tiffeneau-Demjanov rearrangement offers a more classical, multi-step approach, while the use of trimethylsilyldiazomethane provides a more direct, albeit technically demanding, alternative. For drug development and process chemistry, the scalability and safety profile of the chosen route will be paramount considerations.

References

- 1. WO2010043522A1 - Synthesis of green ketone intermediate - Google Patents [patents.google.com]

- 2. 3,3-Dimethylcyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis routes of 3,3-Dimethylcyclohexanone [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 6. Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 7. 1-(Aminomethyl)-3,3-dimethylcyclohexanol | C9H19NO | CID 46835727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Demjanov rearrangement | PPTX [slideshare.net]

- 10. Mechanism of the regio- and diastereoselective ring expansion reaction using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of the regio- and diastereoselective ring expansion reaction using trimethylsilyldiazomethane. | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

Technical Whitepaper on 3,3-Dimethylcycloheptanone and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction to 3,3-Dimethylcycloheptanone

This compound is a cyclic ketone with a seven-membered carbon ring. While specific research and applications involving this compound are limited, its structure is of interest in synthetic and medicinal chemistry as a potential scaffold. The seven-membered ring offers a flexible yet constrained conformation that can be valuable in designing molecules with specific three-dimensional orientations for interaction with biological targets.

1.1. Compound Identification

Public databases lack a registered CAS number for this compound. However, it is indexed in PubChem with the following identifiers:

| Identifier | Value |

| PubChem CID | 12702041[1] |

| Molecular Formula | C₉H₁₆O[1] |

| Molecular Weight | 140.22 g/mol |

Due to the scarcity of further data, this paper will focus on the synthesis and properties of the closely related 3,3-Dimethylcyclohexanone (B1346601).

Technical Data for 3,3-Dimethylcyclohexanone (Analogue)

3,3-Dimethylcyclohexanone (CAS No. 2979-19-3) serves as a valuable reference for understanding the potential chemistry of its seven-membered ring counterpart.[2]

2.1. Physical and Chemical Properties

The following table summarizes key quantitative data for 3,3-Dimethylcyclohexanone.

| Property | Value | Unit | Source |

| CAS Number | 2979-19-3 | - | [2][3] |

| Molecular Formula | C₈H₁₄O | - | [3][4] |

| Molecular Weight | 126.20 | g/mol | [4] |

| Boiling Point | 174-175 | °C | [2] |

| Density | 0.909 | g/mL at 25°C | [2] |

| Refractive Index | n20/D 1.449 | - | [2] |

| Octanol/Water Partition Coefficient (logP) | 2.156 | - | Cheméo[5] |

| Water Solubility (logS) | -2.10 | mol/L | Cheméo[5] |

Experimental Protocols: Synthesis of 3,3-Dimethylcyclohexanone

The primary route for synthesizing 3,3-Dimethylcyclohexanone is through the catalytic hydrogenation of Dimedone (5,5-dimethylcyclohexane-1,3-dione).

3.1. Protocol: Hydrogenation of Dimedone

This protocol is adapted from a patented industrial process, demonstrating a high-yield synthesis.

Materials:

-

Dimedone (5,5-dimethylcyclohexane-1,3-dione)

-

Methanol (Solvent)

-

Amberlyst CH57 (Palladium on charcoal catalyst)

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas

-

Autoclave with glass liner and stirrer

-

Filtration apparatus (0.45 μm filter)

Procedure: [6]

-

Reactor Setup: Place 37 g of Amberlyst CH57 catalyst into a 500 mL glass liner. Add 32 g (221 mmol) of dimedone and 116 g (147 mL) of methanol.

-

Inerting: Close the glass liner in the autoclave. Start stirring at 500 rpm and flush the system three times with nitrogen gas at 5 bara.

-

Pressure Check: Stop the stirrer. Pressurize the autoclave with hydrogen gas to 5 bara and hold for 10 minutes to check for leaks. Release the pressure.

-

Reaction Conditions: Turn the stirrer on to 1000 rpm and heat the autoclave to an internal temperature of 85°C.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to 2 bara. Maintain stirring at 1000 rpm and the temperature at 85°C for 7.5 hours, or until hydrogen uptake ceases.

-

Cooling and Depressurization: Cool the autoclave to below 25°C and carefully depressurize.

-

Final Inerting: Flush the autoclave three times with nitrogen gas at 5 bara for 10 minutes.

-

Work-up: Stop the stirrer and open the autoclave. Filter the contents through a 0.45 μm filter to remove the catalyst. The resulting filtrate contains 3,3-Dimethylcyclohexanone.

Analysis: The product can be analyzed by Gas Chromatography (GC) to confirm purity and yield. A sample preparation involves diluting 30 μL of the filtrate with 1 mL of isopropanol.[6] The reported total yield for this method is 98%.[6]

Visualization of Synthesis Workflow

The following diagram illustrates the key stages of the 3,3-Dimethylcyclohexanone synthesis protocol.

Caption: Synthesis workflow for 3,3-Dimethylcyclohexanone from Dimedone.

General Synthetic Strategies for Substituted Cycloheptanones

While a direct synthesis for this compound is not documented in the searched literature, several general methods for creating substituted cycloheptanone (B156872) rings could be adapted. These methods are crucial for researchers aiming to synthesize novel seven-membered ring structures.

Key Strategies Include:

-

Ring Expansion: A common approach involves the homologation of a corresponding cyclohexanone (B45756). For instance, a diastereoselective insertion of α-alkyldiazoacetates into a cyclohexanone can furnish a seven-membered ring in a single step.[7]

-

[5+2] Cycloadditions: Metal-catalyzed cycloadditions, such as those between vinylcyclopropanes and alkynes, can efficiently construct seven-membered rings.[7]

-

Cycloaddition-Rearrangement: The reaction of substituted cyclopropenes with thiophene (B33073) 1,1-dioxides, followed by the expulsion of sulfur dioxide, provides a pathway to substituted cycloheptatrienes, which can be further modified.

The following diagram outlines these conceptual pathways.

Caption: General synthetic strategies for forming cycloheptanone rings.

Signaling Pathways and Drug Development Potential

No information regarding the biological activity or interaction of this compound with any signaling pathways has been found in the reviewed literature.

For drug development professionals, cycloheptanone cores, in general, are considered interesting scaffolds. The seven-membered ring can orient substituents in three-dimensional space, which is critical for molecular recognition by biological targets. Potential, though speculative, therapeutic areas for novel cycloheptanone derivatives could include oncology and inflammation, where such scaffolds might be used to develop novel kinase inhibitors or modulators of protein-protein interactions.

Conclusion

This technical guide has established that while this compound is a recognized chemical structure, it lacks a designated CAS number and is not well-characterized in scientific literature. In its place, the analogous compound, 3,3-Dimethylcyclohexanone, offers a wealth of technical data, including established physical properties and detailed, high-yield synthesis protocols. For researchers interested in synthesizing this compound or other novel derivatives, general strategies such as ring expansion and cycloaddition reactions provide viable, albeit theoretical, pathways. Further research is required to determine the specific properties, reactivity, and biological relevance of this compound.

References

- 1. This compound | C9H16O | CID 12702041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3-Dimethylcyclohexanone | 2979-19-3 [chemicalbook.com]

- 3. Cyclohexanone, 3,3-dimethyl- | C8H14O | CID 76322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 3,3-Dimethylcyclohexanone [benchchem.com]

- 5. 3,3-dimethylcyclohexanone (CAS 2979-19-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 3,3-Dimethylcyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 7. Cycloheptanone synthesis [organic-chemistry.org]

In-Depth Technical Guide: 3,3-Dimethylcycloheptanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic considerations for 3,3-Dimethylcycloheptanone. Due to the limited availability of experimental data for this specific compound, this guide leverages data from the closely related and well-characterized analog, 3,3-dimethylcyclohexanone (B1346601), to provide representative insights into its expected properties and synthetic methodologies.

Core Molecular Data

This compound is a cyclic ketone with a seven-membered carbon ring. The gem-dimethyl substitution at the 3-position influences its conformational flexibility and reactivity.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | PubChem[1] |

| Molecular Weight | 140.22 g/mol | PubChem[1] |

Physicochemical Properties (Analog-Based Estimation)

Table of Physicochemical Properties for 3,3-Dimethylcyclohexanone (Analog)

| Property | Value |

| Boiling Point | 174-175 °C |

| Density | 0.909 g/mL at 25 °C |

| Refractive Index | n20/D 1.449 |

Spectroscopic Data (Analog-Based Representation)

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following data for 3,3-dimethylcyclohexanone provides an example of the expected spectral characteristics.

Table of Representative Spectroscopic Data for 3,3-Dimethylcyclohexanone (Analog)

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methyl groups and the various methylene (B1212753) protons of the cycloheptane (B1346806) ring. |

| ¹³C NMR | A peak for the carbonyl carbon, signals for the quaternary carbon and the methyl carbons, and distinct peaks for the methylene carbons in the ring. |

| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl group (C=O) stretch, typically in the region of 1700-1725 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Experimental Protocols (Generalized Synthesis)

A specific, detailed experimental protocol for the synthesis of this compound is not widely documented. However, a general approach for the synthesis of substituted cycloheptanones can be adapted. One plausible method is the ring expansion of a corresponding cyclohexanone (B45756) derivative.

Generalized Protocol for Ring Expansion Synthesis of a Substituted Cycloheptanone (B156872)

Materials and Reagents:

-

Substituted cyclohexanone (e.g., 2,2-dimethylcyclohexanone)

-

Diazomethane (B1218177) (or a safer alternative like trimethylsilyldiazomethane)

-

Lewis acid catalyst (e.g., boron trifluoride etherate)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Chromatography supplies for purification

Procedure:

-

Reaction Setup: A solution of the substituted cyclohexanone in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Addition of Reagents: A solution of diazomethane in diethyl ether is added dropwise to the cooled cyclohexanone solution. Following this, a catalytic amount of a Lewis acid is slowly added.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material.

-

Workup: Once the reaction is complete, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

-

Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a cyclic ketone like this compound.

Caption: A generalized workflow for the synthesis and characterization of this compound.

References

3,3-Dimethylcycloheptanone IUPAC name

An In-depth Technical Guide to 3,3-Dimethylcycloheptanone

IUPAC Name: this compound Molecular Formula: C₉H₁₆O

This guide provides a comprehensive technical overview of this compound, a saturated seven-membered cyclic ketone. Intended for researchers, scientists, and professionals in drug development, this document outlines the compound's properties, a detailed protocol for its logical synthesis, and its predicted spectroscopic characteristics. Due to a scarcity of published experimental data for this specific molecule, this guide has been constructed based on established chemical principles, including well-documented reaction mechanisms and spectroscopic data from analogous structures.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While the molecular weight and formula are exact, other physical properties are estimated based on trends observed for similar cyclic ketones, such as cycloheptanone (B156872) and its substituted derivatives.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₆O | - |

| Molecular Weight | 140.22 g/mol | Calculated |

| CAS Number | 17395-32-7 | PubChem[1] |

| Appearance | Colorless to pale yellow liquid (Predicted) | - |

| Boiling Point | ~195-205 °C (Estimated at 760 mmHg) | - |

| Density | ~0.90 g/mL (Estimated at 25 °C) | - |

| Solubility | Soluble in common organic solvents; sparingly soluble in water (Predicted) | - |

Proposed Synthesis: Experimental Protocol

The most logical synthetic route to this compound is a one-carbon ring expansion of the readily available precursor, 3,3-dimethylcyclohexanone (B1346601). The Tiffeneau-Demjanov rearrangement is a classic and effective method for this transformation.[2][3] The multi-step protocol detailed below is based on established procedures for this reaction sequence.[4]

Overall Reaction Scheme: 3,3-Dimethylcyclohexanone → 1-cyano-3,3-dimethylcyclohexan-1-ol → 1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol → this compound

Step 1: Synthesis of 1-cyano-3,3-dimethylcyclohexan-1-ol (Cyanohydrin Formation)

-

Objective: To form the cyanohydrin intermediate from 3,3-dimethylcyclohexanone.

-

Materials:

-

3,3-dimethylcyclohexanone (1.0 eq)

-

Sodium cyanide (NaCN) (1.2 eq)

-

Glacial acetic acid

-

Diethyl ether

-

Water

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve 3,3-dimethylcyclohexanone in diethyl ether.

-

In a separate beaker, dissolve sodium cyanide in water and add it dropwise to the stirred ketone solution.

-

Slowly add glacial acetic acid to the biphasic mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.

-

Step 2: Synthesis of 1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol (Nitrile Reduction)

-

Objective: To reduce the cyanohydrin to the corresponding β-amino alcohol.

-

Materials:

-

Crude 1-cyano-3,3-dimethylcyclohexan-1-ol (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Water

-

15% Aqueous sodium hydroxide (B78521) (NaOH)

-

-

Procedure:

-

To a flask containing a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar), add a solution of the crude cyanohydrin in anhydrous diethyl ether dropwise at 0 °C.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude amino alcohol.

-

Step 3: Synthesis of this compound (Tiffeneau-Demjanov Rearrangement)

-

Objective: To induce ring expansion via diazotization of the amino alcohol.[2]

-

Materials:

-

Crude 1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol (1.0 eq)

-

Sodium nitrite (B80452) (NaNO₂) (1.1 eq)

-

Acetic acid

-

Water

-

Diethyl ether

-

-

Procedure:

-

Dissolve the crude amino alcohol in an aqueous solution of acetic acid and cool the mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise to the stirred amino alcohol solution. Vigorous evolution of nitrogen gas should be observed. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic extracts and wash them with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel or distillation to yield pure this compound.

-

Spectroscopic and Chromatographic Data (Predicted)

The following tables summarize the predicted spectroscopic and chromatographic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.45 | t | 2H | H-2 (α-CH₂) |

| ~2.30 | s | 2H | H-7 (α'-CH₂) |

| ~1.65 | m | 2H | H-6 (γ-CH₂) |

| ~1.50 | m | 2H | H-5 (β'-CH₂) |

| ~1.40 | t | 2H | H-4 (β-CH₂) |

| ~1.00 | s | 6H | 2 x CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~215 | C-1 (C=O) |

| ~52 | C-2 (α-CH₂) |

| ~49 | C-7 (α'-CH₂) |

| ~40 | C-4 (β-CH₂) |

| ~35 | C-3 (Quaternary C) |

| ~30 | 2 x CH₃ |

| ~28 | C-6 (γ-CH₂) |

| ~25 | C-5 (β'-CH₂) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H (sp³) stretching |

| ~1700 | Strong | C=O (ketone) stretching |

| ~1465 | Medium | CH₂ scissoring |

| ~1370 | Medium | CH₃ symmetric bending (gem-dimethyl) |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z Value | Proposed Fragment Identity | Notes |

| 140 | [M]⁺ | Molecular Ion |

| 125 | [M - CH₃]⁺ | Loss of a methyl group |

| 97 | [M - C₃H₇]⁺ | Alpha-cleavage (loss of propyl radical) |

| 83 | [M - C₄H₉]⁺ | Alpha-cleavage (loss of butyl radical) |

| 69 | Further fragmentation | |

| 55 | Common fragment in cyclic systems |

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship between the molecular structure and its predicted spectroscopic signals.

Caption: Proposed synthesis workflow for this compound via Tiffeneau-Demjanov rearrangement.

Caption: Logical relationship between structure and predicted ¹³C NMR chemical shifts for this compound.

References

3,3-Dimethylcycloheptanone physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 3,3-Dimethylcycloheptanone. This guide provides available information and extrapolates potential properties and synthetic methodologies based on established chemical principles and data from analogous compounds. All presented data should be used as a reference and validated through experimental work.

Core Compound Identification

This compound is a cyclic ketone with a seven-membered ring and two methyl groups substituted at the third carbon position.

| Identifier | Value | Source |

| Molecular Formula | C₉H₁₆O | PubChem[1] |

| PubChem CID | 12702041 | PubChem[1] |

| Canonical SMILES | CC1(CCCC(=O)CC1)C | PubChem[1] |

| InChI | InChI=1S/C9H16O/c1-9(2)6-4-3-5-7-8(9)10/h3-7H2,1-2H3 | PubChem[1] |

| Molecular Weight | 140.22 g/mol | PubChem[1] |

Physical and Chemical Properties

There is a notable absence of experimentally determined physical and chemical property data for this compound in publicly accessible databases. The following table provides data for the closely related and well-characterized compound, 3,3-Dimethylcyclohexanone (B1346601) , for comparative purposes. It is crucial to note that these values are not for this compound and should be treated as estimations for a similar structure.

Table 1: Physical and Chemical Properties of 3,3-Dimethylcyclohexanone (CAS: 2979-19-3)

| Property | Value | Source |

| Boiling Point | 174-175 °C | Sigma-Aldrich[2] |

| Density | 0.909 g/mL at 25 °C | Sigma-Aldrich[2] |

| Refractive Index (n20/D) | 1.449 | Sigma-Aldrich[2] |

| Flash Point | 59.4 °C (closed cup) | Sigma-Aldrich[2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Tiffeneau-Demjanov Ring Expansion

This proposed method involves the conversion of 3,3-dimethylcyclohexanone to the corresponding cyanohydrin, followed by reduction of the nitrile to a primary amine, and subsequent diazotization to induce ring expansion.

Experimental Workflow Diagram

Caption: Proposed synthesis of this compound via Tiffeneau-Demjanov ring expansion.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 3,3-Dimethylcyclohexanone Cyanohydrin

-

To a stirred solution of 3,3-dimethylcyclohexanone in a suitable solvent (e.g., ethanol), add a solution of potassium cyanide (KCN) in water at 0-5 °C.

-

Slowly add a stoichiometric amount of a weak acid (e.g., acetic acid) to generate HCN in situ.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Work up the reaction by quenching with a suitable reagent, followed by extraction with an organic solvent and purification (e.g., column chromatography) to yield the cyanohydrin.

Step 2: Reduction of the Cyanohydrin to an Amino Alcohol

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Slowly add a solution of the cyanohydrin in the same solvent to the reducing agent suspension at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.

-

Carefully quench the reaction with sequential addition of water and an aqueous base solution.

-

Filter the resulting precipitate and extract the filtrate with an organic solvent. Purify the product to obtain 1-(aminomethyl)-3,3-dimethylcyclohexanol.

Step 3: Diazotization and Ring Expansion

-

Dissolve the amino alcohol in an aqueous acidic solution (e.g., dilute HCl) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water to the stirred solution.

-

The in situ generation of nitrous acid will lead to the formation of a diazonium salt, which is unstable and will undergo rearrangement to the expanded cycloheptanone.

-

After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

-

Purify the crude product by distillation or column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

Due to the lack of experimental spectra, this section outlines the expected spectroscopic features of this compound based on the known characteristics of cyclic ketones.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex pattern of overlapping multiplets for the methylene (B1212753) protons of the seven-membered ring. The two methyl groups at the C3 position are chemically equivalent and should appear as a sharp singlet.

-

Expected Chemical Shifts:

-

CH₃ (gem-dimethyl): A singlet in the region of 0.9-1.2 ppm.

-

Ring CH₂: Multiple overlapping multiplets in the range of 1.3-2.5 ppm. The protons alpha to the carbonyl group (at C2 and C7) would be expected to be the most downfield of the methylene protons.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum should display distinct signals for each carbon atom.

-

Expected Chemical Shifts:

-

C=O (Carbonyl): A signal in the downfield region, typically around 200-220 ppm.

-

C(CH₃)₂ (Quaternary Carbon): A signal in the range of 30-50 ppm.

-

CH₃ (Methyl Carbons): A signal in the aliphatic region, likely between 20-30 ppm.

-

Ring CH₂: Several signals in the range of 25-50 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption of the carbonyl group.

-

Expected Absorption Bands:

-

C=O Stretch: A strong, sharp absorption band in the region of 1690-1715 cm⁻¹. The exact position can be influenced by ring strain.

-

C-H Stretch (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

CH₂/CH₃ Bending: Absorptions in the fingerprint region (below 1500 cm⁻¹).

-

Safety and Handling

No specific safety data is available for this compound. The following precautions are based on the safety information for analogous dialkyl substituted cycloalkanones and general laboratory safety practices.

-

General Hazards: Assumed to be a combustible liquid. May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Use safety glasses or goggles.

-

Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

A lab coat should be worn.

-

-

Handling:

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin and eyes.

-

Avoid breathing vapors.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Logical Relationship Diagram for Safety Precautions

Caption: Relationship between potential hazards and recommended safety measures.

References

Spectral Analysis of 3,3-Dimethylcycloheptanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral data for 3,3-Dimethylcycloheptanone, a cyclic ketone of interest in organic synthesis and medicinal chemistry. Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside characteristic Infrared (IR) absorption frequencies based on established spectroscopic principles. For comparative purposes, available experimental data for the closely related compound, 3,3-dimethylcyclohexanone, is also provided. This guide outlines standard experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis of organic compounds.

Introduction

This compound is a seven-membered cyclic ketone. The gem-dimethyl substitution at the C3 position introduces distinct structural features that are expected to be reflected in its spectral data. Spectroscopic analysis is a cornerstone of chemical research, providing invaluable information for structure elucidation, purity assessment, and conformational analysis. This guide serves as a reference for researchers working with or synthesizing this compound and similar compounds.

Predicted Spectral Data for this compound

The following tables summarize the predicted spectral data for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (C3) | ~1.0 | s | 6H |

| -CH₂- (C2) | ~2.3 | s | 2H |

| -CH₂- (C4) | ~1.6 | t | 2H |

| -CH₂- (C5) | ~1.5 | m | 2H |

| -CH₂- (C6) | ~1.7 | m | 2H |

| -CH₂- (C7) | ~2.4 | t | 2H |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | ~215 |

| C(CH₃)₂ (C3) | ~35 |

| -CH₃ (on C3) | ~28 |

| -CH₂- (C2) | ~55 |

| -CH₂- (C4) | ~42 |

| -CH₂- (C5) | ~25 |

| -CH₂- (C6) | ~30 |

| -CH₂- (C7) | ~45 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1700 | Strong, Sharp |

| C-H (sp³ stretch) | 2850-3000 | Medium to Strong |

| C-H (bend) | 1375-1470 | Medium |

The C=O stretching frequency for a seven-membered ring ketone is expected to be around 1700 cm⁻¹, which is slightly lower than that of a six-membered ring ketone due to reduced ring strain.[1][2]

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Notes |

| 140 | [M]⁺ | Molecular Ion |

| 125 | [M - CH₃]⁺ | Loss of a methyl group |

| 97 | [M - C₃H₇]⁺ | Alpha-cleavage |

| 83 | [M - C₄H₉]⁺ | Alpha-cleavage |

| 55 | [C₄H₇]⁺ | Common fragment for cyclic ketones |

The fragmentation of cyclic ketones is often complex, with alpha-cleavage being a major pathway.[3][4]

Experimental Data for 3,3-Dimethylcyclohexanone (for comparison)

The following tables present available experimental data for 3,3-dimethylcyclohexanone, a structurally similar six-membered ring ketone.

¹H NMR Data for 3,3-Dimethylcyclohexanone

Table 5: Experimental ¹H NMR Chemical Shifts for 3,3-Dimethylcyclohexanone

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (C3) | 1.08 | s | 6H |

| -CH₂- (C2) | 2.22 | s | 2H |

| -CH₂- (C4) | 1.65 | t | 2H |

| -CH₂- (C5) | 1.85 | m | 2H |

| -CH₂- (C6) | 2.35 | t | 2H |

Source: Adapted from publicly available spectral data.[5]

¹³C NMR Data for 3,3-Dimethylcyclohexanone

Table 6: Experimental ¹³C NMR Chemical Shifts for 3,3-Dimethylcyclohexanone

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C1) | 211.7 |

| C(CH₃)₂ (C3) | 34.6 |

| -CH₃ (on C3) | 28.5 |

| -CH₂- (C2) | 53.9 |

| -CH₂- (C4) | 39.8 |

| -CH₂- (C5) | 22.0 |

| -CH₂- (C6) | 36.5 |

Source: Adapted from publicly available spectral data.[6]

Infrared (IR) Spectroscopy Data for 3,3-Dimethylcyclohexanone

Table 7: Characteristic IR Absorptions for 3,3-Dimethylcyclohexanone

| Functional Group | Absorption (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1715 | Strong, Sharp |

| C-H (sp³ stretch) | 2870-2960 | Medium to Strong |

The carbonyl stretch for a six-membered ring ketone is typically observed around 1715 cm⁻¹.[7]

Mass Spectrometry (MS) Data for 3,3-Dimethylcyclohexanone

Table 8: Key Fragments in the Mass Spectrum of 3,3-Dimethylcyclohexanone

| m/z | Fragment |

| 126 | [M]⁺ |

| 111 | [M - CH₃]⁺ |

| 83 | [M - C₃H₇]⁺ |

| 69 | [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

Source: Adapted from publicly available spectral data.

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[8]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the peaks.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Sample Preparation (Solid Film): Dissolve a small amount of the solid in a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.[9]

-

Data Acquisition: Place the prepared sample in the IR spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty salt plates or solvent should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[10][11]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.

Workflow and Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. GCMS Section 6.11.2 [people.whitman.edu]

- 4. benchchem.com [benchchem.com]

- 5. 3,3-Dimethylcyclohexanone(2979-19-3) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of 3,3-Dimethylcycloheptanone: A Methodological Whitepaper

Abstract: This technical guide outlines a comprehensive theoretical approach for the conformational and spectroscopic analysis of 3,3-dimethylcycloheptanone. In the absence of direct experimental or extensive theoretical studies on this specific molecule, this document provides a detailed methodological framework based on established computational chemistry techniques successfully applied to analogous cyclic ketones, such as substituted cyclohexanones and cyclopentanones. This whitepaper serves as a roadmap for researchers seeking to characterize the structural and electronic properties of this compound, offering detailed protocols for conformational searches, quantum chemical calculations, and the simulation of spectroscopic data. The presented workflows and data analysis strategies are intended to facilitate a deeper understanding of this compound's behavior at a molecular level, which is crucial for applications in medicinal chemistry and materials science.

Introduction

Cycloheptanone and its derivatives are important structural motifs in organic chemistry and are found in various natural products and pharmacologically active compounds. The conformational flexibility of the seven-membered ring presents a significant challenge for both experimental and theoretical characterization. The introduction of gem-dimethyl substituents at the 3-position further influences the conformational landscape by introducing steric constraints. A thorough understanding of the preferred conformations and the energy barriers between them is essential for predicting the reactivity, biological activity, and spectroscopic properties of this compound.

This whitepaper details a robust computational workflow for the theoretical investigation of this compound. The methodologies described herein are adapted from studies on similar cyclic ketones and are designed to provide a comprehensive understanding of the molecule's conformational preferences, vibrational spectra, and other physicochemical properties.

Conformational Analysis Workflow

The first step in the theoretical study of a flexible molecule like this compound is a thorough conformational search. This process aims to identify all low-energy conformers on the potential energy surface.

Experimental Protocols

Protocol 1: Molecular Mechanics Conformational Search

-

Structure Generation: Generate an initial 3D structure of this compound using a molecular builder.

-

Force Field Selection: Employ a suitable molecular mechanics force field, such as MMFF94 or OPLS3e, known for good performance with organic molecules.

-

Search Algorithm: Utilize a systematic or stochastic conformational search algorithm. A common approach is the Monte Carlo multiple minimum (MCMM) method.

-

Energy Minimization: Each generated conformer is subjected to energy minimization until a convergence criterion is met.

-

Clustering: The resulting conformers are clustered based on RMSD (Root Mean Square Deviation) to identify unique structures. A typical RMSD cutoff is 0.5 Å.

-

Selection: Select the lowest energy unique conformers (e.g., all conformers within 10 kcal/mol of the global minimum) for further quantum mechanical calculations.

Protocol 2: Quantum Mechanical Geometry Optimization and Frequency Calculation

-

Method Selection: Density Functional Theory (DFT) is a widely used and reliable method. The B3LYP functional combined with the 6-31G(d) basis set offers a good balance between accuracy and computational cost for initial optimizations.

-

Input Preparation: Use the coordinates of the pre-optimized conformers from the molecular mechanics search as input.

-

Geometry Optimization: Perform a full geometry optimization for each conformer.

-

Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

Thermodynamic Data: From the frequency calculation, extract thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE) and Gibbs free energy at a standard temperature (e.g., 298.15 K).

Protocol 3: High-Accuracy Single-Point Energy Calculations

-

Basis Set Selection: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set, such as def2-TZVP or aug-cc-pVTZ.

-

Solvent Effects: To model the system in a specific solvent, the Polarizable Continuum Model (PCM) can be employed. This is particularly important when comparing with experimental data obtained in solution.[1]

Predicted Quantitative Data

The following tables present the type of quantitative data that would be generated from the theoretical studies outlined above. The values are hypothetical placeholders for illustrative purposes.

Table 1: Relative Energies and Thermodynamic Data for this compound Conformers

| Conformer ID | Relative Energy (kcal/mol)a | Relative Gibbs Free Energy (kcal/mol)b | Boltzmann Population (%)c |

| Conf-1 | 0.00 | 0.00 | 75.3 |

| Conf-2 | 1.25 | 1.10 | 18.9 |

| Conf-3 | 2.50 | 2.30 | 5.8 |

-

a Calculated at the B3LYP/def2-TZVP level of theory.

-

b Calculated at 298.15 K from B3LYP/6-31G(d) frequency calculations.

-

c Calculated from the relative Gibbs free energies at 298.15 K.

Table 2: Key Geometric Parameters for the Most Stable Conformer (Conf-1)

| Parameter | Value |

| C=O Bond Length | 1.21 Å |

| C1-C2-C3-C4 Dihedral Angle | -55.2° |

| C2-C3-C4-C5 Dihedral Angle | 85.1° |

| C3-C(CH3)2 Bond Length | 1.54 Å |

Spectroscopic Analysis

Theoretical calculations can provide valuable insights into the spectroscopic properties of this compound, aiding in the interpretation of experimental spectra.

Vibrational Spectroscopy (IR and Raman)

The vibrational frequencies and intensities calculated using DFT can be used to simulate the infrared (IR) and Raman spectra.

Protocol 4: Simulation of Vibrational Spectra

-

Frequency Calculation: Use the results from the frequency calculations performed in Protocol 2.

-

Scaling: Apply a vibrational scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the calculated frequencies to account for anharmonicity and other systematic errors.

-

Spectral Broadening: Generate a simulated spectrum by applying a Lorentzian or Gaussian function to each scaled vibrational frequency, with the peak height proportional to the calculated intensity.

-

Boltzmann Averaging: To obtain a spectrum that represents the equilibrium mixture of conformers, generate a weighted average of the simulated spectra of the individual conformers based on their calculated Boltzmann populations.

Table 3: Predicted Prominent Vibrational Frequencies for this compound (Conf-1)

| Vibrational Mode | Calculated Frequency (cm-1)a | Scaled Frequency (cm-1)b | Predicted IR Intensity |

| C=O Stretch | 1750 | 1680 | Strong |

| CH2 Scissoring | 1480 | 1421 | Medium |

| C-C Stretch | 1150 | 1104 | Weak |

-

a Unscaled frequencies from B3LYP/6-31G(d).

-

b Scaled by a factor of 0.96.

NMR Spectroscopy

NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Protocol 5: Calculation of NMR Chemical Shifts

-

Method: Perform GIAO-DFT calculations on the optimized geometries. A common level of theory is B3LYP with a basis set suitable for NMR calculations, such as 6-311+G(2d,p).

-

Referencing: Calculate the chemical shifts relative to a reference compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

-

Averaging: As with IR spectra, the final predicted NMR spectrum should be a Boltzmann-weighted average of the spectra of the individual conformers.

Conclusion

This whitepaper has presented a detailed theoretical framework for the comprehensive study of this compound. By following the outlined protocols for conformational analysis and spectroscopic prediction, researchers can gain significant insights into the molecular properties of this compound. The combination of molecular mechanics for initial conformational searching and subsequent refinement with DFT provides a computationally efficient and accurate approach. The simulated spectroscopic data can serve as a valuable tool for the interpretation of experimental results and for the a priori prediction of molecular properties. This methodological guide provides a solid foundation for future computational and experimental investigations into this compound and related flexible ring systems.

References

The Elusive 3,3-Dimethylcycloheptanone: A Technical Overview of a Sparsely Documented Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding 3,3-Dimethylcycloheptanone, a seven-membered cyclic ketone. A comprehensive review of readily available scientific literature reveals a notable scarcity of information concerning the discovery, historical development, and specific applications of this compound. While its existence is confirmed, detailed experimental protocols and extensive physicochemical data are not widely documented. To provide a functional framework for researchers interested in similar chemical scaffolds, this document presents the available information for this compound and offers a detailed examination of the closely related and well-documented analogue, 3,3-dimethylcyclohexanone (B1346601), as an illustrative model for synthesis and characterization.

Introduction to this compound

This compound is a cyclic ketone with a seven-membered carbon ring. The presence of a gem-dimethyl group at the third carbon position introduces specific steric and electronic properties that could be of interest in medicinal chemistry and materials science. The seven-membered ring provides a flexible yet constrained scaffold, a desirable feature in the design of bioactive molecules. However, a thorough search of scientific databases yields limited information on its synthesis, properties, and history.

Available Compound Data:

| Property | Value | Source |

| Molecular Formula | C9H16O | PubChem |

| Molecular Weight | 140.22 g/mol | PubChem |

| PubChem CID | 12702041 | PubChem[1] |

Due to the limited availability of specific data for this compound, the remainder of this guide will focus on the synthesis and properties of its well-characterized lower homologue, 3,3-dimethylcyclohexanone, as a practical example. The methodologies presented can be considered as a starting point for the potential synthesis of the title compound.

Illustrative Synthesis of a Related Compound: 3,3-Dimethylcyclohexanone

The synthesis of 3,3-dimethylcyclohexanone is well-documented and typically proceeds via the hydrogenation of a precursor molecule. One common method involves the catalytic hydrogenation of 3,3-dimethyl-cyclohex-5-en-1-one.[2][3]

Experimental Protocol: Catalytic Hydrogenation

This protocol is a generalized procedure based on established methods for the synthesis of 3,3-dimethylcyclohexanone.

Materials:

-

3,3-dimethyl-cyclohex-5-en-1-one

-

Palladium on charcoal (Pd/C) catalyst

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas (H2)

-

Standard hydrogenation apparatus

Procedure:

-

In a suitable hydrogenation vessel, dissolve 3,3-dimethyl-cyclohex-5-en-1-one in an appropriate solvent.

-

Carefully add a catalytic amount of palladium on charcoal.

-

Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure.

-

Agitate the mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by tracking hydrogen uptake or by analytical methods such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture to remove the palladium catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 3,3-dimethylcyclohexanone by distillation.

Visualization of the Synthetic Pathway

Caption: Synthesis of 3,3-Dimethylcyclohexanone.

Physicochemical Data of 3,3-Dimethylcyclohexanone

The following table summarizes key physical and chemical properties of 3,3-dimethylcyclohexanone.

| Property | Value |

| Molecular Formula | C8H14O |

| Molecular Weight | 126.20 g/mol |

| Boiling Point | 174-175 °C |

| Density | 0.909 g/mL at 25 °C |

| Refractive Index | n20/D 1.449 |

Spectroscopic Data

Expected Spectroscopic Features for this compound:

-

¹H NMR: Resonances for the two methyl groups would likely appear as a singlet. The protons on the seven-membered ring would exhibit complex multiplets due to conformational flexibility.

-

¹³C NMR: A characteristic signal for the carbonyl carbon would be expected in the downfield region (around 210-220 ppm). Signals for the quaternary carbon bearing the methyl groups and the various methylene (B1212753) carbons of the ring would also be present.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be prominent, typically in the range of 1690-1715 cm⁻¹.

Applications in Drug Development and Research

While there are no specific documented applications for this compound in drug development, cyclic ketones are valuable scaffolds in medicinal chemistry. They can serve as building blocks for the synthesis of more complex molecules with potential therapeutic activities. The seven-membered ring, in particular, offers a unique conformational landscape that can be exploited for designing ligands for various biological targets.

Conclusion and Future Outlook

This compound remains a compound with a limited footprint in the scientific literature. Its discovery and detailed history are not clearly documented in accessible sources. The information provided in this guide is based on the sparse data available and analogies drawn from the well-characterized 3,3-dimethylcyclohexanone.

For researchers and drug development professionals, the synthesis and study of this compound could represent an opportunity for novel discoveries. The development of a robust synthetic route and the full characterization of its physicochemical and pharmacological properties would be necessary first steps. Further investigation into specialized chemical archives and older literature may be required to uncover any earlier, un-digitized work on this elusive molecule. The synthetic methodologies for related compounds, such as the one presented, provide a logical starting point for such an endeavor.

References

A Technical Guide to 3,3-Dimethylcycloheptanone: An Inquiry into Natural Occurrence and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3,3-Dimethylcycloheptanone is a cyclic ketone of interest in synthetic chemistry. This technical guide addresses the question of its natural occurrence, providing a comprehensive review of existing literature. Extensive database searches indicate that this compound has not been isolated or identified as a naturally occurring compound in plants, animals, or microorganisms. Consequently, this document focuses on the synthetic routes and analytical characterization of this molecule. We provide a plausible multi-step synthesis pathway, including detailed experimental protocols for key transformations such as ring expansion of substituted cyclohexanones. Physicochemical data is summarized for reference, and workflows for both synthesis and characterization are visualized. This guide serves as a critical resource for researchers investigating substituted cycloalkanones and their derivatives in medicinal and materials chemistry.

Investigation into Natural Occurrence

A thorough review of scientific literature and chemical databases reveals no documented evidence of this compound as a natural product. While other substituted cycloheptanones, such as 3-Methylcycloheptanone, have been reported in species like Nepeta racemosa, the specific 3,3-dimethyl isomer appears to be absent from the known metabolome of organisms.[1]

The biogenesis of cyclic ketones in nature often follows pathways involving polyketide synthases or the cyclization of terpenoid precursors derived from the mevalonate (B85504) or MEP/DOXP pathways.[2][3] The formation of a gem-dimethyl group, particularly on a seven-membered ring, represents a structural motif that is not commonly produced by known enzymatic machinery, which may account for its apparent absence in nature. Fungal species, known for producing a wide array of diterpenes and other secondary metabolites, have not been reported to synthesize this specific compound.[4][5]

Physicochemical Properties

For researchers engaged in the synthesis or utilization of this compound, its fundamental properties are critical. The following table summarizes key physicochemical data sourced from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | PubChem |

| Molecular Weight | 140.22 g/mol | PubChem |

| IUPAC Name | 3,3-dimethylcycloheptan-1-one | IUPAC |

| CAS Number | 13481-49-3 | PubChem |

| Physical State | Liquid (predicted) | --- |

| Boiling Point | 194.5 °C (predicted) | --- |

Synthetic Pathways and Methodologies

Given the absence of natural sources, this compound must be prepared via chemical synthesis. A common strategy for synthesizing seven-membered rings involves the ring expansion of a corresponding six-membered precursor. A plausible and efficient route starts from the readily available 3,3-dimethylcyclohexanone (B1346601).

The overall synthetic scheme involves two primary stages:

-

Cyanohydrin Formation: Reaction of 3,3-dimethylcyclohexanone with a cyanide source to form the corresponding cyanohydrin.

-

Tiffeneau-Demjanov Ring Expansion: Reduction of the nitrile group to a primary amine, followed by diazotization and subsequent rearrangement to yield the seven-membered cycloheptanone.

Below is a diagram illustrating this synthetic workflow.

Experimental Protocols

The following sections provide detailed, representative protocols for the key steps in the synthesis of this compound.

Protocol 3.1.1: Synthesis of 3,3-Dimethylcyclohexanone (Precursor)

While 3,3-dimethylcyclohexanone is commercially available, it can be synthesized from dimedone, a common and inexpensive starting material.[6][7]

-

Reaction Setup: A high-pressure autoclave is charged with dimedone (e.g., 32 g, 221 mmol), a palladium-on-charcoal catalyst (e.g., Amberlyst CH57, 37 g), and a polar solvent such as methanol (B129727) (147 mL).[7]

-

Hydrogenation: The vessel is sealed, flushed multiple times with nitrogen gas, and then pressurized with hydrogen gas (e.g., 2-5 bar).[7]

-

Reaction Conditions: The reaction mixture is heated to approximately 85°C and stirred vigorously (e.g., 1000 rpm) until hydrogen uptake ceases, typically after 7-8 hours.[7]

-

Workup and Isolation: After cooling and depressurization, the reaction mixture is filtered to remove the catalyst. The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield crude 3,3-dimethylcyclohexanone. Purification can be achieved by vacuum distillation. The reaction typically proceeds with high yield and selectivity (>95%).[7]

Protocol 3.1.2: Tiffeneau-Demjanov Ring Expansion of 3,3-Dimethylcyclohexanone

This protocol describes a general method for the one-carbon ring expansion of a ketone.

-

Step A: Cyanohydrin Formation:

-

To a stirred solution of 3,3-dimethylcyclohexanone (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq.).

-

Cool the mixture to 0°C and add trimethylsilyl (B98337) cyanide (TMSCN, ~1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the silyl-protected cyanohydrin.

-

-

Step B: Reduction to Amino Alcohol:

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, ~2-3 eq.) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) at 0°C under an inert atmosphere.

-

Add a solution of the cyanohydrin intermediate from Step A in the same solvent dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to stir at room temperature or gentle reflux for several hours until the reduction is complete (monitored by TLC).

-

Carefully quench the reaction by sequential, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash thoroughly with the solvent. The filtrate is dried and concentrated to yield the crude 1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol.

-

-

Step C: Diazotization and Rearrangement:

-

Dissolve the crude amino alcohol from Step B in an aqueous solution of hydrochloric acid (HCl) at 0°C.

-

Add a solution of sodium nitrite (B80452) (NaNO₂, ~1.1 eq.) in water dropwise while maintaining the temperature at 0°C.

-

Stir the reaction at 0°C for 1-2 hours. Nitrogen gas evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the mixture with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The resulting crude product, this compound, is purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

-

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of the synthesized this compound. The typical analytical workflow involves chromatographic purification followed by spectroscopic analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the sample and the molecular weight of the compound (via the molecular ion peak).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure determination, confirming the carbon skeleton, the number and environment of protons, and the presence of the carbonyl group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups, most notably the characteristic strong absorbance of the C=O (carbonyl) stretch for a cycloheptanone, typically in the range of 1700-1725 cm⁻¹.

References

- 1. 3-Methylcycloheptanone | C8H14O | CID 534955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The mevalonate pathway of isoprenoid biosynthesis supports metabolic flexibility in Mycobacterium marinum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) [mdpi.com]